![molecular formula C22H23BrN2O2 B14776625 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is a complex organic compound that features a bromomethyl group attached to a pyridine ring, with two methoxyphenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as a pyridine derivative, followed by the introduction of the methoxyphenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles, such as using less hazardous solvents and reagents, to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, reduction can produce methyl derivatives, and substitution can result in a wide range of functionalized compounds.
Applications De Recherche Scientifique
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, but typically involve interactions with nucleophilic sites on proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid methyl ester: Similar in structure but lacks the pyridine ring and methoxyphenylmethyl groups.
4-(Bromomethyl)-2-biphenylcarbonitrile: Contains a biphenyl group instead of the pyridine ring.
Methyl 4-bromobenzoate: Similar bromomethyl group but different overall structure.
Uniqueness
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is unique due to its combination of a bromomethyl group with a pyridine ring and methoxyphenylmethyl groups. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C22H23BrN2O2 |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C22H23BrN2O2/c1-26-20-7-3-17(4-8-20)15-25(22-13-19(14-23)11-12-24-22)16-18-5-9-21(27-2)10-6-18/h3-13H,14-16H2,1-2H3 |
Clé InChI |
QVQXTUYBWSAGSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=CC(=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


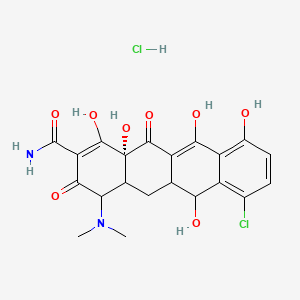
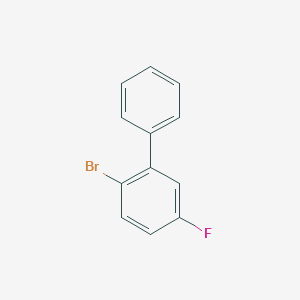

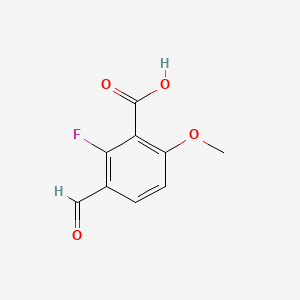
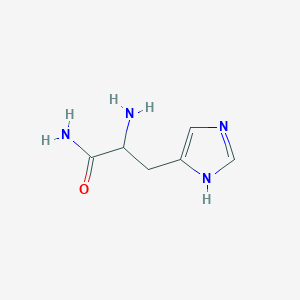
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
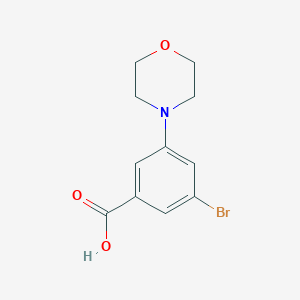
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
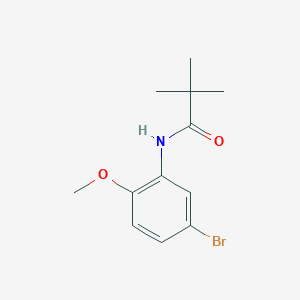

![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
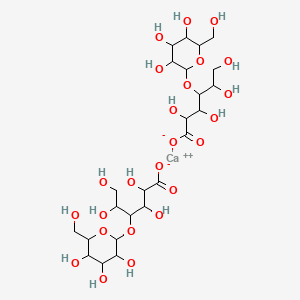
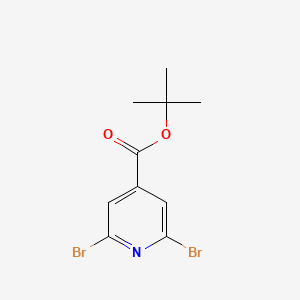
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
